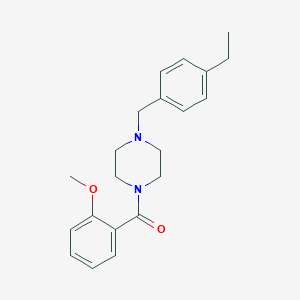
1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine, also known as EMBP, is a chemical compound that belongs to the family of piperazine derivatives. It is a white crystalline powder with a molecular formula of C23H26N2O2. EMBP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine has been studied for its potential applications in neuroscience research, particularly in the study of serotonin receptors. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine has been shown to selectively bind to the 5-HT1A receptor subtype, which is involved in the regulation of anxiety and depression. 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine has also been studied for its potential applications in the treatment of schizophrenia and other psychiatric disorders.
作用機序
The mechanism of action of 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine involves its selective binding to the 5-HT1A receptor subtype. This receptor subtype is a G protein-coupled receptor that is coupled to the inhibitory G protein Gi. Activation of the 5-HT1A receptor leads to a decrease in the activity of adenylate cyclase, which in turn leads to a decrease in the intracellular levels of cyclic AMP. This results in a decrease in the activity of protein kinase A, which can lead to a variety of downstream effects.
Biochemical and Physiological Effects:
1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine has been shown to decrease anxiety-like behavior and increase social interaction. 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine has also been shown to have antipsychotic effects in animal models of schizophrenia. In addition, 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine is its selectivity for the 5-HT1A receptor subtype. This allows for more precise manipulation of the serotonin system in animal models. However, one limitation of 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine is its relatively low potency compared to other 5-HT1A receptor agonists. This can make it more difficult to achieve the desired effects in animal models.
将来の方向性
There are several potential future directions for research on 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine. One area of interest is the development of more potent analogs of 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine that could be used in animal models. Another area of interest is the study of the long-term effects of 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine on behavior and brain function. Finally, 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine could be studied in combination with other drugs to determine if it has synergistic effects in the treatment of psychiatric disorders.
合成法
The synthesis of 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine involves the reaction of 1-(4-ethylbenzyl)piperazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine is typically around 60-70%.
特性
分子式 |
C21H26N2O2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O2/c1-3-17-8-10-18(11-9-17)16-22-12-14-23(15-13-22)21(24)19-6-4-5-7-20(19)25-2/h4-11H,3,12-16H2,1-2H3 |
InChIキー |
NUONRKFMTKQQNW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC |
正規SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247400.png)
![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247407.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)
![1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)




![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)